3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an ethyl ester, with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, would ensure the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate
Uniqueness
3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
404595-17-1 |
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Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(3,4-diethyl-5-oxo-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-3-7-10-12(6-5-8(13)14)9(15)11(7)4-2/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
ILUMLMCEUABZET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCC(=O)O |
Origin of Product |
United States |
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